2-Chloro-4-cyclopropoxy-1-methoxybenzene
Description
2-Chloro-4-cyclopropoxy-1-methoxybenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a chlorine atom at position 2, a methoxy group at position 1, and a cyclopropoxy group at position 4.
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
2-chloro-4-cyclopropyloxy-1-methoxybenzene |
InChI |
InChI=1S/C10H11ClO2/c1-12-10-5-4-8(6-9(10)11)13-7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
XWIXIUQUZBOZOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2CC2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclopropoxy-1-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-nitroanisole as the starting material.
Cyclopropanation: The nitro group is reduced to an amine, followed by cyclopropanation using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Methoxylation: The final step involves the methoxylation of the intermediate product using methanol and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyclopropoxy-1-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form cyclopropyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Substitution: Formation of 2-amino-4-cyclopropoxy-1-methoxybenzene.
Oxidation: Formation of 2-chloro-4-cyclopropoxybenzaldehyde.
Reduction: Formation of 2-chloro-4-cyclopropoxy-1-methoxycyclohexane.
Scientific Research Applications
2-Chloro-4-cyclopropoxy-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyclopropoxy-1-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs and their properties:
Table 1: Comparative Analysis of Structural Analogs
Key Comparisons:
Substituent Effects: Cyclopropoxy vs. Fluorine (): The cyclopropoxy group in the target compound increases lipophilicity compared to fluorine, which is a smaller, electronegative substituent. Fluorine may improve metabolic stability in drug candidates but reduces steric bulk. Isocyano vs. Cyclopropoxy (): The isocyano group (NC) in 2-Chloro-4-isocyano-1-methoxybenzene offers reactivity for coupling reactions, whereas cyclopropoxy enhances steric shielding and may slow degradation.
Functional Group Reactivity :
- The bromomethyl group in 2-(bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene () provides a site for nucleophilic substitution, making it versatile for further derivatization compared to the target compound’s inert ether groups.
Toxicity and Ecological Data: Limited data exist for all compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
